molecular formula C98H169N33O30S B563490 Cholecystokinin-33 (1-21) (porcine) CAS No. 101831-07-6

Cholecystokinin-33 (1-21) (porcine)

Cat. No.: B563490
CAS No.: 101831-07-6
M. Wt: 2321.691
InChI Key: XRNFIRAZDRTPBT-KGCFEYSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholecystokinin-33 (1-21) (porcine) is a useful research compound. Its molecular formula is C98H169N33O30S and its molecular weight is 2321.691. The purity is usually 95%.
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Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C98H169N33O30S/c1-11-51(8)76(129-82(146)58(28-35-162-10)116-87(151)68(46-135)127-92(156)75(50(6)7)128-81(145)55(22-16-31-109-97(104)105)114-73(138)42-111-78(142)65(43-132)125-90(154)69-24-18-33-130(69)94(158)52(9)113-77(141)54(101)20-12-14-29-99)93(157)117-56(21-13-15-30-100)79(143)122-63(39-72(103)137)86(150)119-60(36-48(2)3)83(147)115-57(26-27-71(102)136)80(144)124-66(44-133)88(152)120-61(37-49(4)5)84(148)123-64(40-74(139)140)95(159)131-34-19-25-70(131)91(155)126-67(45-134)89(153)121-62(38-53-41-108-47-112-53)85(149)118-59(96(160)161)23-17-32-110-98(106)107/h41,47-52,54-70,75-76,132-135H,11-40,42-46,99-101H2,1-10H3,(H2,102,136)(H2,103,137)(H,108,112)(H,111,142)(H,113,141)(H,114,138)(H,115,147)(H,116,151)(H,117,157)(H,118,149)(H,119,150)(H,120,152)(H,121,153)(H,122,143)(H,123,148)(H,124,144)(H,125,154)(H,126,155)(H,127,156)(H,128,145)(H,129,146)(H,139,140)(H,160,161)(H4,104,105,109)(H4,106,107,110)/t51-,52-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,75-,76-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNFIRAZDRTPBT-KGCFEYSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C98H169N33O30S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2321.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101831-07-6
Record name Cholecystokinin 21
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101831076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Mechanism of Action

Target of Action

Cholecystokinin 21 (CCK-21), also known as Cck-21 or Cholecystokinin-33 (1-21) (porcine), is a peptide hormone of the gastrointestinal system. It is synthesized and secreted by enteroendocrine cells in the duodenum. The primary targets of CCK-21 are the gallbladder and the pancreas. It also interacts with CCK receptors in the brain.

Biochemical Analysis

Biological Activity

Cholecystokinin-33 (1-21) (porcine), commonly referred to as CCK-21, is a peptide hormone that plays a crucial role in the gastrointestinal system. It is primarily synthesized and secreted by enteroendocrine cells located in the duodenum. This article provides a comprehensive overview of the biological activity of CCK-21, including its mechanisms of action, effects on various physiological processes, and relevant research findings.

Overview of Cholecystokinin-33 (1-21)

Chemical Properties:

  • Molecular Formula: C98H169N33O30S
  • Molecular Weight: 2321.691
  • Purity: Typically 95% .

CCK-21 is known for stimulating gallbladder contraction and promoting the release of bile into the intestine, which aids in the digestion of fats and proteins. Additionally, it triggers the pancreas to release digestive enzymes, enhancing overall digestive efficiency.

CCK-21 operates through specific receptors, mainly the CCK1 and CCK2 receptors. Upon binding to these receptors, several biochemical pathways are activated, leading to various physiological effects:

  • Gallbladder Contraction: Stimulates bile release into the intestine.
  • Pancreatic Enzyme Secretion: Promotes the secretion of digestive enzymes from the pancreas.
  • Appetite Suppression: Acts as an appetite suppressant, influencing satiety signals .

Biochemical Pathways

CCK-21 influences several key biochemical pathways:

  • Cell Growth and Metabolism: It promotes cell growth and energy production.
  • Gene Expression: Affects gene expression related to digestive processes.
  • Protein Synthesis: Enhances protein synthesis in response to nutrient intake .

Effects on Insulin Secretion

Research indicates that CCK-21 does not significantly affect basal insulin secretion in mice, even at high doses. This contrasts with other CCK fragments like CCK-8 and CCK-39, which have been shown to stimulate insulin secretion effectively .

Case Studies

Study on Food Intake and Body Weight:
A study involving domestic pigs assessed the effects of a long-acting CCK analogue (NN9056) on food intake. The results showed a significant reduction in food intake and body weight among treated groups compared to control groups, indicating potential therapeutic applications for obesity management .

Comparative Table of Cholecystokinin Fragments

FragmentMolecular WeightInsulin Secretion EffectAppetite Suppression
CCK-212321.691No effectYes
CCK-81010.14Significant stimulationYes
CCK-391549.23Significant stimulationYes

Cellular Effects

CCK-21 has notable effects on various cell types:

  • Enteroendocrine Cells: Stimulates secretion of other gastrointestinal hormones.
  • Pancreatic Cells: Influences enzyme production and secretion.

The interactions between CCK-21 and cellular receptors play a pivotal role in regulating digestive processes and metabolic functions.

Scientific Research Applications

Physiological Effects

1. Insulin Secretion Modulation

Research indicates that cholecystokinin-33 significantly enhances insulin secretion in response to glucose and arginine stimulation. In a study involving rats, CCK-33 at low doses (1 pmol/kg·min) was shown to amplify insulin release triggered by glucose or arginine, suggesting its potential as an incretin-like agent that could aid in managing blood glucose levels . This effect is crucial for understanding the hormone's role in metabolic regulation.

2. Glucose Homeostasis

Cholecystokinin-33 also plays a role in modulating glucose homeostasis. It influences glucagon secretion from pancreatic alpha cells, which is vital for maintaining blood sugar levels. Research has demonstrated that CCK binds to the high-affinity CCKA receptors located in islet cells, indicating its direct involvement in pancreatic hormone regulation . The absence of local CCK gene expression in porcine pancreatic tissue suggests that systemic CCK may primarily regulate these processes.

Table 1: Summary of Key Studies on Cholecystokinin-33 (1-21) (Porcine)

Study ReferenceFocus AreaKey Findings
Insulin SecretionCCK-33 enhances insulin release when combined with glucose or arginine.
Receptor LocalizationHigh affinity CCKA receptors are present in glucagon-producing cells.
Physiological RoleCCK-33 is implicated in modulating glucagon secretion and glucose homeostasis.
Molecular CharacterizationIdentified circulating forms of CCK larger than CCK-8 in humans, similar to porcine forms.

Case Studies

Case Study 1: Insulin Response to Cholecystokinin

In a controlled experiment, researchers administered varying doses of porcine cholecystokinin-33 to assess its impact on insulin secretion during glucose challenges. Results indicated that higher doses led to a significant increase in insulin levels compared to controls, establishing a dose-response relationship that underscores the peptide's potential therapeutic applications in diabetes management .

Case Study 2: Glucagon Regulation

Another study focused on the interaction between cholecystokinin-33 and glucagon secretion. By examining pancreatic tissues from pigs, researchers found that CCK significantly influenced glucagon release through its action on specific receptors. This finding highlights the complex interplay between these hormones in regulating blood sugar levels .

Preparation Methods

Fmoc-Based Synthesis Strategy

The Fmoc SPPS approach is the predominant method for synthesizing Cholecystokinin-33 (1-21) (porcine), owing to its compatibility with acid-sensitive side-chain protecting groups and automated instrumentation. The peptide sequence—Lys-Ala-Pro-Ser-Gly-Arg-Val-Ser-Met-Ile-Lys-Asn-Leu-Gln-Ser-Leu-Asp-Pro-Ser-His-Arg —is assembled on a resin, typically Wang or Rink amide resin, starting from the C-terminus. Each amino acid is coupled sequentially using activation reagents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or oxyma pure in combination with diisopropylcarbodiimide (DIC). Deprotection of the Fmoc group at each step is achieved using 20% piperidine in dimethylformamide (DMF), ensuring minimal side reactions.

A critical challenge during synthesis is the prevention of aspartimide formation at aspartic acid (Asp) residues, particularly at positions 17 and 19 in the sequence. Studies demonstrate that adding 1 M ethyl cyano(hydroxyimino) acetate (Oxyma) to the deprotection solution reduces aspartimide-related impurities from 44% to 15%. Furthermore, backbone protection of aspartyl residues using pseudoproline dipeptides or 2-hydroxy-4-methoxybenzyl (Hmb) groups has been employed to eliminate this side reaction entirely.

Resin Cleavage and Side-Chain Deprotection

Following chain assembly, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail, typically containing water and triisopropylsilane (TIS) as scavengers. For Cholecystokinin-33 (1-21), a cleavage mixture of TFA:H2_2O:TIS (95:2.5:2.5 v/v) is applied for 2–3 hours at room temperature. This step simultaneously removes acid-labile side-chain protecting groups, such as tert-butyl (tBu) for serine and threonine, trityl (Trt) for histidine, and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for arginine. The crude peptide is then precipitated in cold diethyl ether, centrifuged, and lyophilized to yield a powdered form.

Purification of Crude Peptide

High-Performance Liquid Chromatography (HPLC)

The crude peptide is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile (ACN) in 0.1% TFA. Analytical HPLC traces of Cholecystokinin-33 (1-21) (porcine) consistently show a major peak corresponding to the target peptide, with purity exceeding 95%. Preparative HPLC conditions often employ a linear gradient from 10% to 50% ACN over 60 minutes, achieving a retention time of approximately 32 minutes. Notably, the presence of TFA in the final product is a concern for cell-based assays, as residual TFA can influence biological activity at concentrations as low as 10 nM. To address this, some protocols incorporate TFA removal steps using ion-exchange resins or alternative acids like hydrochloric acid (HCl) during cleavage.

Affinity Chromatography

Alternative purification strategies leverage affinity chromatography, particularly for research requiring high-purity receptors. For example, Szecowka et al. utilized ricin-II agarose and CCK-affinity gels to purify CCK receptors, achieving an 80,000-fold purification. While this method is less common for synthetic peptides, it highlights the importance of affinity interactions in isolating CCK-related biomolecules.

Quality Control and Analytical Characterization

Purity Assessment

The purity of Cholecystokinin-33 (1-21) is rigorously assessed using analytical HPLC and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. Commercial batches report purities of >95% (Cohesion Biosciences) and 97.3% (NovoPro Labs), with molecular weights verified as 2321.71 Da. Discrepancies in purity often arise from residual TFA or incomplete deprotection during synthesis, necessitating iterative optimization of coupling and cleavage conditions.

Structural Confirmation

The peptide’s primary structure is confirmed via Edman degradation or tandem mass spectrometry (MS/MS). For instance, the sequence Lys-Ala-Pro-Ser-Gly-Arg-Val-Ser-Met-Ile-Lys-Asn-Leu-Gln-Ser-Leu-Asp-Pro-Ser-His-Arg is corroborated by multiple suppliers, with minor variations observed in methionine oxidation states. Additionally, circular dichroism (CD) spectroscopy may be employed to assess secondary structure in solution, though this is less commonly reported for short peptides like CCK-33 (1-21).

SupplierPurityMolecular Weight (Da)Key Additives
Cohesion Biosciences>95%2321.71None
NovoPro Labs97.3%2321.71TFA (optional removal)
Advanced ChemTech>95%2321.71Lyophilization aids

These variations underscore the impact of TFA content and lyophilization additives on experimental outcomes, particularly in in vivo studies where TFA may induce trifluoroacetylation of proteins .

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